methyl 2-{[{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}(oxo)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[(2-{[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-{[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with acetylenic ketones.
Attachment of the Butyl Group: The butyl group is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Final Coupling and Esterification: The final step involves coupling the pyrazole and thiophene rings, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
METHYL 2-[(2-{[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and thiophene ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also feature heterocyclic rings and are known for their biological activity.
Imidazole Derivatives: Similar to pyrazole, imidazole derivatives have a wide range of applications in medicinal chemistry.
Pyrrolopyrazine Derivatives: These compounds share structural similarities and are studied for their biological properties.
Uniqueness
METHYL 2-[(2-{[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}-2-OXOACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a pyrazole ring, thiophene ring, and various functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H25ClN4O4S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H25ClN4O4S/c1-9(24-12(4)15(20)11(3)23-24)7-8-21-16(25)17(26)22-18-14(19(27)28-6)10(2)13(5)29-18/h9H,7-8H2,1-6H3,(H,21,25)(H,22,26) |
InChI Key |
UGRWYISDXLYHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCCC(C)N2C(=C(C(=N2)C)Cl)C)C |
Origin of Product |
United States |
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